(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine
Overview
Description
(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine is an organic compound with the molecular formula C₁₁H₁₅N. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine typically involves the reduction of naphthalene derivatives followed by amination. One common method is the catalytic hydrogenation of 2-naphthaldehyde to form 2-(1,2,3,4-tetrahydronaphthalen-2-yl)methanol, which is then converted to the corresponding amine using reagents such as ammonia or amines under reductive amination conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes followed by amination. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, and other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under appropriate conditions to form various derivatives.
Major Products
The major products formed from these reactions include imines, nitriles, amides, and ureas, depending on the specific reagents and conditions used .
Scientific Research Applications
(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound is used in the development of novel polymers and materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules and probes for studying biological processes.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine
- (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-YL)methanamine
- (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-YL)methanamine
Uniqueness
(1,2,3,4-Tetrahydronaphthalen-2-YL)methanamine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science, where the precise arrangement of functional groups is crucial for activity and performance .
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,9H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQAFPKAFXIRCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129280-17-7 | |
Record name | 1,2,3,4-tetrahydronaphthalen-2-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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